Methyl 4-(4-hydroxybutyl)benzoate is an organic compound primarily known for its use as a building block in the synthesis of liquid crystal materials. [] It belongs to the class of dibenzoate compounds, which are characterized by two benzene rings connected by a central functional group. [] The presence of the hydroxybutyl group at the para position of the benzene ring introduces a polar group that influences the intermolecular interactions and self-assembly behavior of the molecule, which is crucial for liquid crystal properties. []
While specific details of the synthesis of Methyl 4-(4-hydroxybutyl)benzoate were not extensively discussed in the provided literature, a general approach to synthesizing similar alkoxy-substituted dibenzoates involves a multi-step process. [] This typically starts with commercially available methyl 4-hydroxybenzoate. [] Alkylation of the hydroxyl group can be achieved by reacting it with a suitable alkyl halide, such as 4-bromobutanol, in the presence of a base. [] This reaction forms the ether linkage, introducing the 4-hydroxybutyl chain to the molecule. []
The molecular structure of Methyl 4-(4-hydroxybutyl)benzoate consists of two benzene rings connected by a carboxylate group. [] The ester group links one benzene ring to a methyl group, while a 4-hydroxybutyl chain is attached to the para position of the other benzene ring via an ether linkage. [] The presence of both polar (ester and hydroxyl) and non-polar (alkyl chain and aromatic rings) groups in the molecule influences its self-assembly properties, making it suitable for liquid crystal applications.
Methyl 4-(4-hydroxybutyl)benzoate is primarily used as a key building block in the synthesis of liquid crystal materials. [] Liquid crystals are a state of matter that exhibits properties of both liquids and solids, making them useful in various applications like displays, sensors, and optical devices. [] The presence of a flexible alkoxy chain and a polar hydroxyl group in Methyl 4-(4-hydroxybutyl)benzoate contributes to its ability to form ordered molecular arrangements characteristic of liquid crystals. [] By varying the length and type of the alkyl chain and incorporating different linking groups and terminal groups, researchers can fine-tune the mesomorphic properties, such as phase transition temperatures and optical anisotropy, of the resulting liquid crystal materials. []
Systematic Nomenclature:The compound is systematically named as methyl 4-(4-hydroxybutyl)benzoate under IUPAC conventions. This denotes:
Molecular Formula and Weight:
Table 1: Nomenclature and Identifiers
| Identifier Type | Value |
|---|---|
| IUPAC Name | Methyl 4-(4-hydroxybutyl)benzoate |
| CAS Registry Number | 123910-88-3 |
| Common Synonyms | Pemetrexed Impurity 26; Benzoic acid, 4-(4-hydroxybutyl)-, methyl ester |
| SMILES | COC(=O)C1=CC=C(CCCCO)C=C1 |
| InChIKey | KVKWRSNRAXOBFC-UHFFFAOYSA-N |
Synonyms include "4-(4-Hydroxybutyl)benzoic acid Methyl ester" and "Methyl 4-(4-hydroxybut-1-yl)benzoate" [2] [6] [9]. Regulatory identifiers include MDL Number MFCD12547324 [2] [4].
Discovery Timeline:
Research Evolution:Initial interest emerged in the 2000s alongside the development of pemetrexed (a chemotherapeutic agent). The compound gained recognition as "Pemetrexed Impurity 26" in pharmaceutical quality control contexts [6] [9]. Its synthesis and characterization were later detailed in chemical supplier catalogs and patent applications related to antitumor agents [4] [8].
Synthetic Versatility:The molecule’s dual functionality enables orthogonal reactions:
Pharmaceutical Applications:It serves as a precursor for pyrrolo[2,3-d]pyrimidine-based antitumor agents. The hydroxybutyl side chain facilitates cyclization reactions essential for constructing polyheterocyclic scaffolds in oncology drugs [4] [9].
Table 2: Key Physicochemical Properties
| Property | Value | Method/Prediction |
|---|---|---|
| Boiling Point | 343.6 ± 35.0 °C | Predicted |
| Density | 1.092 ± 0.06 g/cm³ | Predicted |
| Physical Form | Colourless to light yellow oil | Experimental |
| Solubility | Slightly soluble in chloroform, ethyl acetate | Experimental |
| pKa | 15.12 ± 0.10 | Predicted |
| Refractive Index | 1.524 | Experimental |
Industrial Relevance:
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.:
CAS No.: 68609-92-7